molecular formula C13H13NO3 B1304919 Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate CAS No. 27149-59-3

Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate

Cat. No. B1304919
CAS RN: 27149-59-3
M. Wt: 231.25 g/mol
InChI Key: WGGBUPQMVJZVIO-UHFFFAOYSA-N
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Patent
US04189542

Procedure details

a-cyano-β-methyl-4-methoxy cinnamic acid butyl ester; a-cyano-β-phenyl cinnamic acid ethyl ester; a-cyano-β-phenyl cinnamic acid isooctyl ester; and the like.
Name
a-cyano-β-methyl-4-methoxy cinnamic acid butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
a-cyano-β-phenyl cinnamic acid isooctyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6](=[O:20])[C:7]([C:18]#[N:19])=[C:8]([CH3:17])[C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)CCC.C(OC(=O)C(C#N)=C(C1C=CC=CC=1)C1C=CC=CC=1)C.C(OC(=O)C(C#N)=C(C1C=CC=CC=1)C1C=CC=CC=1)CCCCC(C)C>>[CH3:1][O:5][C:6](=[O:20])[C:7]([C:18]#[N:19])=[C:8]([CH3:17])[C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1

Inputs

Step One
Name
a-cyano-β-methyl-4-methoxy cinnamic acid butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C(=C(C1=CC=C(C=C1)OC)C)C#N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=C(C1=CC=CC=C1)C1=CC=CC=C1)C#N)=O
Step Three
Name
a-cyano-β-phenyl cinnamic acid isooctyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(C)C)OC(C(=C(C1=CC=CC=C1)C1=CC=CC=C1)C#N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(C(=C(C1=CC=C(C=C1)OC)C)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.